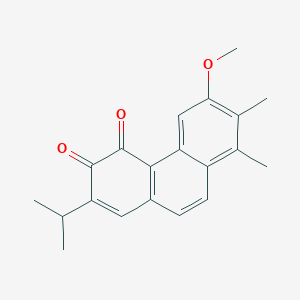

2-Phenyl-4-amino-5-imidazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-4-amino-5-imidazolecarboxamide is a chemical compound with the molecular formula C10H10N4O . It is also known as 5-amino-2-phenyl-1H-Imidazole-4-carboxamide .

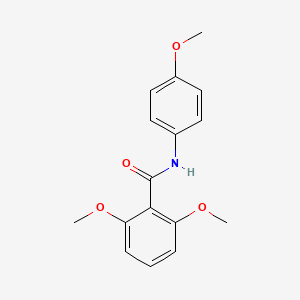

Molecular Structure Analysis

The molecular structure of 2-Phenyl-4-amino-5-imidazolecarboxamide consists of a phenyl group attached to the 2-position of an imidazole ring, which also has an amino group at the 4-position and a carboxamide group at the 5-position .科学的研究の応用

Potential Antipsychotic Agents

A series of 2-phenyl-4-(aminomethyl)imidazoles, structurally related to dopamine D2 selective benzamide antipsychotics, were synthesized and evaluated for their ability to block dopamine D2 receptor binding. These compounds represent a novel approach to antipsychotic medication, offering insights into the structural requirements for D2 receptor affinity and potential therapeutic applications (Thurkauf et al., 1995).

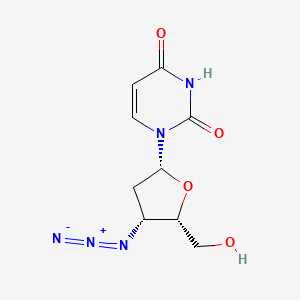

Antiviral Agents

Imidazo[1,2-a]pyridines, including 2-amino-3-substituted derivatives, have been designed and synthesized for evaluation as antirhinovirus agents. These compounds, structurally related to known antiviral agents, highlight the potential of imidazole derivatives in the development of new treatments for viral infections (Hamdouchi et al., 1999).

HIV-1 Protease Inhibitors

A tripeptide analogue inhibitor of HIV-1 protease featuring an imidazole-derived peptide bond replacement demonstrated potent inhibition of the protease and HIV-1 infectivity. This compound's crystallographic and pharmacokinetic analysis underscores the therapeutic potential of imidazole derivatives in HIV treatment (Abdel-Meguid et al., 1994).

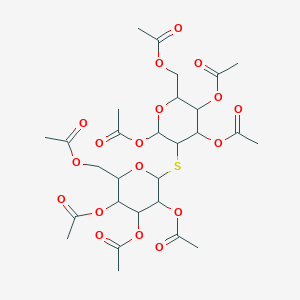

Chemical Synthesis and Catalysis

The use of imidazole derivatives in chemical synthesis, such as the development of new synthetic routes for thiazoles and oxazoles, showcases the versatility of these compounds in organic chemistry. These methods provide efficient pathways for the synthesis of complex molecules, which can have various pharmaceutical and material applications (Kumar et al., 2013).

DNA Binding and Gene Regulation

Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazole derivatives, are a class of molecules capable of binding DNA sequences with high specificity. They can disrupt protein-DNA interactions and modulate gene expression, offering potential applications in gene therapy and molecular biology research (Meier et al., 2012).

Novel Aromatic Polyimides

Research into the synthesis of novel aromatic polyimides containing imidazole structures demonstrates the role of these compounds in material science. The resulting materials exhibit high thermal resistance and solubility properties, suggesting applications in high-performance polymers and composite materials (Akutsu et al., 1998).

特性

IUPAC Name |

4-amino-2-phenyl-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDIHAOPZBSKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194445 |

Source

|

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-amino-5-imidazolecarboxamide | |

CAS RN |

41631-74-7 |

Source

|

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041631747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)